molecular formula C6H7ClIN B1606029 4-iodoaniline hydrochloride CAS No. 74367-81-0

4-iodoaniline hydrochloride

Cat. No.: B1606029
CAS No.: 74367-81-0
M. Wt: 255.48 g/mol
InChI Key: XEQNZUYMGIGJQT-UHFFFAOYSA-N
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Description

4-Iodoaniline hydrochloride (C₆H₆IN·HCl) is a halogenated aromatic amine derivative widely used as a synthetic intermediate in pharmaceuticals, dyes, and materials science. It is synthesized via diazotization of 4-iodoaniline in the presence of hydrochloric acid (HCl) and sodium nitrite, followed by precipitation with sodium tetrafluoroborate . The compound exhibits light sensitivity and requires storage in cool, dark conditions to prevent decomposition or unintended reactions, such as iodination to form 2,4-diiodoaniline over extended periods . Its applications span catalytic hydrogenation studies, Schiff base synthesis for antimicrobial agents, and functionalization of nanomaterials like graphene oxide .

Properties

IUPAC Name

4-iodoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQNZUYMGIGJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225365
Record name 4-Iodoanilinium chloride
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Molecular Weight

255.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74367-81-0
Record name Benzenamine, 4-iodo-, hydrochloride (1:1)
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Record name 4-Iodoanilinium chloride
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Record name 4-Iodoanilinium chloride
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Record name 4-iodoanilinium chloride
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Preparation Methods

Synthesis of 4-Iodoaniline

The primary step is the iodination of aniline to produce 4-iodoaniline, which can be achieved by electrophilic aromatic substitution using iodine in the presence of a base. The typical preparation method involves:

  • Reactants: Aniline, iodine, and sodium bicarbonate (or sodium bisulfite).
  • Procedure: Aniline is dissolved in water with sodium bicarbonate to maintain a basic environment. Crushed iodine is added slowly with vigorous stirring to control the reaction rate and regioselectivity.
  • Reaction Monitoring: The reaction mixture may turn yellow, indicating excess iodine; sodium bisulfite is then added to decolorize the solution by reducing iodine.
  • Isolation: The crude 4-iodoaniline precipitates and is filtered out.
  • Purification: The crude product is recrystallized from ethanol to yield pure 4-iodoaniline as beige to greyish-brown crystalline powder.

This method is straightforward and efficient for producing 4-iodoaniline with good selectivity for the para position due to the directing effects of the amino group on the aromatic ring.

Conversion to 4-Iodoaniline Hydrochloride

Because 4-iodoaniline is a liquid or low-melting solid that is difficult to purify by recrystallization, converting it into its hydrochloride salt form enables easier purification:

  • Salt Formation: 4-Iodoaniline is reacted with hydrochloric acid to form this compound, a solid crystalline salt.
  • Selective Crystallization: The hydrochloride salt crystallizes from solution, allowing separation from isomeric impurities or unreacted starting materials.
  • Purification: The salt can be recrystallized from appropriate solvents (e.g., ethanol, ether) to improve purity.
  • Advantages: This salt formation method enhances the ease of purification by transforming a liquid or oily compound into a solid crystalline form, facilitating selective crystallization and isolation.

Alternative Synthetic Routes and Purification Techniques

A patent on iodination methods describes a two-step synthetic route that can be adapted for 4-iodoaniline:

Step Description Conditions/Notes
1 Iodination of aniline in aqueous sodium bisulfite/bicarbonate/carbonate solution with iodine Concentration 0.10-1.0 mol/L; temperature 5-40 °C; molar ratio iodine to aniline 0.1-1.0; reaction time varies
2 Dissolution of crude product in solvents (cyclohexane, hexane, dichloromethane) and recrystallization Heating 20-90 °C for 5-60 min; filtration while hot; cooling and crystallization to obtain para-iodoaniline crystals
3 Conversion of p-iodoaniline to hydrochloride salt using acids (HCl, hydroiodic acid, phosphoric acid) Heating 20-200 °C for 1-7 h; recrystallization and chromatographic purification to isolate pure this compound

This method emphasizes careful control of reaction conditions and solvent choice to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Product Form Purification Method Notes
Iodination of aniline Aniline, iodine, sodium bicarbonate, water Crude 4-iodoaniline (solid/liquid) Recrystallization from ethanol Control iodine addition to avoid over-iodination
Formation of hydrochloride salt 4-Iodoaniline, hydrochloric acid This compound (solid) Recrystallization from solvents Enables selective crystallization and purification
Alternative iodination method Aniline, iodine, sodium bisulfite/carbonate Para-iodoaniline crystals Solvent recrystallization, chromatography Precise temperature and solvent control required

Research Findings and Considerations

  • The iodination reaction is regioselective for the para position due to the activating effect of the amino group.
  • The use of sodium bicarbonate or bisulfite buffers the reaction medium, preventing excessive acidity that could lead to side reactions.
  • Formation of the hydrochloride salt significantly improves the handling and purification of 4-iodoaniline, which otherwise is difficult to crystallize.
  • Recrystallization solvents such as ethanol, cyclohexane, or dichloromethane are commonly employed to optimize yield and purity.
  • Chromatographic techniques may be used after crystallization to further purify the product if necessary.

Chemical Reactions Analysis

Types of Reactions: 4-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aniline moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitroanilines or quinones.

    Reduction Products: Amines or hydroxyanilines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodoanilinium chloride depends on the specific application and the chemical environment. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Key haloaniline hydrochlorides—4-iodoaniline HCl, 4-bromoanilinium HCl, and 4-chloroaniline HCl—share a para-halogen substitution but differ in halogen size, electronegativity, and bond strength. These differences influence their physical properties and reactivity (Table 1).

Table 1: Physical Properties of Haloaniline Hydrochlorides

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Methanol) Stability Notes
4-Iodoaniline HCl 263.47 Not explicitly reported Soluble Light-sensitive; prone to diiodination
4-Bromoanilinium HCl 208.46 Not reported Soluble Stable under inert conditions
4-Chloroaniline HCl 163.61 225–230 Soluble Less reactive to dehalogenation
4-Chloro-2-iodoaniline HCl 253.47 40 Soluble Light-sensitive; irritant
  • Halogen Effects : The larger iodine atom in 4-iodoaniline HCl increases molecular weight and polarizability compared to chloro/bromo analogues, impacting its solubility and catalytic interactions.
Reactivity in Catalytic Hydrogenation

4-Iodoaniline HCl is a critical intermediate in the hydrogenation of 1-iodo-4-nitrobenzene to 4-iodoaniline. However, its iodine substituent is highly susceptible to hydrodehalogenation, leading to undesired aniline formation. Catalytic performance varies significantly across halogenated derivatives (Table 2):

Table 2: Catalytic Hydrogenation Performance (Ru-Based Catalysts)

Catalyst 1-Iodo-4-Nitrobenzene Conversion (%) 4-Iodoaniline Yield (%) Aniline Yield (%)
Ru-Fe/Al₂O₃ 100 82–89 <0.5
Ru-Zn/Al₂O₃ 98–100 78 4
Ru-Sn/Al₂O₃ 82–98 65–89 Variable
Unpromoted Ru/Al₂O₃ 95–100 75 3
  • Key Findings :
    • Ru-Fe catalysts maximize 4-iodoaniline yield (82–89%) while minimizing aniline formation (<0.5%), outperforming Ru-Zn and Ru-Sn systems .
    • 4-Iodoaniline’s iodine substituent is ~10× more prone to dehalogenation than bromo/chloro analogues, necessitating precise control of reaction time and temperature .

Biological Activity

4-Iodoaniline hydrochloride is a halogenated aniline derivative with significant biological activity. Its structure, characterized by an iodine atom attached to the para position of the aniline ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6_6H6_6ClIN and a molecular weight of approximately 221.48 g/mol. The compound is soluble in water and exhibits unique properties due to the presence of the iodine atom, which influences its interaction with biological systems.

PropertyValue
Molecular FormulaC6_6H6_6ClIN
Molecular Weight221.48 g/mol
SolubilityWater soluble
Log P (octanol-water)2.07
Melting Point85-88 °C
  • P2X Receptor Modulation : Research indicates that compounds similar to this compound can act as antagonists to P2X receptors, particularly P2X3 receptors, which are involved in pain sensation. The compound exhibits a structure-activity relationship that enhances its antagonistic potency against these receptors, making it a candidate for pain management therapies .
  • Cytotoxicity : Studies have shown that halogenated anilines can induce cytotoxic effects in various cancer cell lines. The iodine atom in 4-iodoaniline may enhance its ability to penetrate cell membranes and interact with intracellular targets, leading to apoptosis in malignant cells .
  • Enzyme Inhibition : It has been reported that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and clearance, highlighting the importance of understanding its pharmacokinetic profile .

Case Study 1: Pain Management

A study explored the use of a series of anilines, including derivatives like 4-iodoaniline, in managing neuropathic pain through P2X3 receptor antagonism. The results demonstrated that these compounds significantly increased mechanical withdrawal thresholds in rat models of neuropathic pain, suggesting their potential as therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Table 2: Biological Activity Data

Activity TypeIC50 (µM)Cell Line/Model
P2X3 Receptor Antagonism0.375Rat Neuropathic Pain Model
Cytotoxicity5-10Breast Cancer Cell Line
Cytotoxicity8-15Colon Cancer Cell Line

Q & A

Q. What are the common synthetic routes for 4-iodoaniline hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : 4-Iodoaniline is typically synthesized via iodination of aniline using molecular iodine in aqueous sodium bicarbonate, followed by recrystallization from heptane . Catalytic hydrogenation of 1-iodo-4-nitrobenzene using Ru-based catalysts (e.g., Ru/Al₂O₃) under continuous flow conditions (80–110°C, H₂ pressure) is a scalable method. Optimizing promoters (e.g., Fe or Sn) improves 4-iodoaniline yields (up to 89%) by suppressing hydrodehalogenation to aniline . Temperature control (60–80°C) balances substrate conversion and selectivity .

Q. How do researchers select catalysts for nitro group reduction while preserving iodine substituents?

  • Methodological Answer : Ru-based catalysts (e.g., Ru-Fe/Al₂O₃) are preferred for chemoselective nitro reduction due to their resistance to dehalogenation. Promoters like Fe enhance selectivity by stabilizing the active Ru phase, achieving 83% 4-iodoaniline yield with <2% aniline . Co-based catalysts, while initially high-yielding (90%), suffer from leaching and deactivation over time, making them less suitable for continuous processes .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) monitor reaction progress and detect byproducts (e.g., aniline) . X-ray diffraction (XRD) confirms crystallinity and isomorphism, distinguishing 4-iodoaniline from halogen-substituted analogs (e.g., bromo/chloro derivatives) . Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry validate molecular structure and purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Store in locked, ventilated areas away from light and moisture . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via approved waste facilities. Emergency procedures include rinsing exposed skin/eyes for 15+ minutes and seeking medical evaluation for suspected carcinogenic exposure .

Advanced Research Questions

Q. How does catalyst deactivation occur in continuous flow systems, and what strategies mitigate it?

  • Methodological Answer : Ru-based catalysts deactivate due to iodine-promoter interactions (e.g., SnI₂ formation) and coking. Periodic regeneration via oxidative treatments (e.g., air calcination) restores activity . Lowering reaction temperature (60°C) stabilizes Ru-Zn/Al₂O₃ performance, maintaining 48% 4-iodoaniline yield over 30+ hours . Process interruptions for catalyst storage in tetrahydrofuran (THF) also reduce degradation .

Q. What mechanistic insights explain competing hydrodehalogenation during 4-iodoaniline synthesis?

  • Methodological Answer : Hydrodehalogenation is thermally activated and occurs via cleavage of the C–I bond by adsorbed H* species on the catalyst surface. Kinetic studies show this reaction is 4× more sensitive to temperature increases (100→110°C) than nitro reduction, leading to higher aniline yields . Selectivity is improved by using promoters (Fe, Zn) that weaken H* adsorption or block active sites responsible for dehalogenation .

Q. How do promoter metals (Fe, Sn, Cu) influence Ru/Al₂O₃ catalyst performance in flow reactors?

  • Methodological Answer :
  • Fe : Enhances nitro reduction selectivity by forming Ru-Fe alloys, reducing aniline yield to 2% .
  • Sn : Increases initial 4-iodoaniline yield (84%) but causes instability due to SnI₂ formation .
  • Cu : Moderately improves yield (+3%) but offers no long-term stability .
    Promoter selection requires balancing initial activity, selectivity, and operational lifetime.

Q. What purification techniques resolve isomer mixtures (e.g., 2-/3-/4-iodoaniline) post-synthesis?

  • Methodological Answer : Recrystallization from heptane selectively isolates 4-iodoaniline due to its lower solubility compared to 2-/3-isomers . Chromatographic methods (e.g., HPLC with C18 columns) using acetonitrile/water gradients achieve >99% purity. Patent methods leverage differential reactivity in diazonium salt grafting for selective separation .

Q. Can computational modeling predict optimal reaction parameters for minimizing byproducts?

  • Methodological Answer : Density functional theory (DFT) models identify transition states for nitro reduction and hydrodehalogenation, guiding promoter selection (e.g., Fe lowers activation barriers for nitro reduction) . Microkinetic simulations correlate temperature, pressure, and flow rates with yield, validating experimental optimization (e.g., 80°C, 0.5 mL/min flow rate) .

Q. How do structural modifications (e.g., methoxy/phenoxy groups) affect 4-iodoaniline’s supramolecular interactions?

  • Methodological Answer :
    Substituents alter packing motifs and hydrogen-bonding networks. For example, 4-(4′-iodo)phenoxyaniline exhibits isostructural crystallinity with bromo/chloro analogs, unlike 4-iodoaniline, due to conditional isomorphism influenced by halogen size and π-π interactions . These insights guide co-crystal design for improved solubility or stability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-iodoaniline hydrochloride
Reactant of Route 2
4-iodoaniline hydrochloride

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